N-Acetyl-L-proline

Catalog No.
S661879
CAS No.
68-95-1
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-proline

CAS Number

68-95-1

Product Name

N-Acetyl-L-proline

IUPAC Name

(2S)-1-acetylpyrrolidine-2-carboxylic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

GNMSLDIYJOSUSW-LURJTMIESA-N

SMILES

CC(=O)N1CCCC1C(=O)O

Solubility

>23.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

N-Acetyl-L-proline;68-95-1;Acetylproline;1-Acetyl-L-proline;Ac-Pro-OH;(S)-1-acetylpyrrolidine-2-carboxylicacid;N-Acetylproline;Acetyl-L-Proline;(2S)-1-acetylpyrrolidine-2-carboxylicacid;4-Methoxy-2-MethylbenzoicAcid;(S)-1-Acetyl-pyrrolidine-2-carboxylicacid;CHEBI:21560;GNMSLDIYJOSUSW-LURJTMIESA-N;1-Acetylproline;N7P;(R)-(+)-Acetylproline;Proline,1-acetyl-,L-;acetyl-proline;4avs;1-Acetylproline#;PubChem6388;DL-Proline,1-acetyl-;UNII-CC8XZ138VZ;AC1L24PQ;AC1Q1KD1

Canonical SMILES

CC(=O)N1CCCC1C(=O)O

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)O

N-Acetyl-L-proline is a derivative of the amino acid L-proline, characterized by the addition of an acetyl group at the nitrogen atom. Its chemical formula is C7H11NO3C_7H_{11}NO_3, and it has a molecular weight of approximately 157.16 g/mol. The compound is classified as an N-acetyl-L-amino acid and is notable for its structural features, which include a pyrrolidine ring and a carboxylic acid group, making it part of a broader category of compounds known as N-acylpyrrolidines .

This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique properties and potential applications.

Angiotensin-Converting Enzyme (ACE) Inhibition:

  • N-Acetyl-L-proline acts as a substrate analog for ACE, an enzyme involved in regulating blood pressure.
  • Researchers use it to study ACE activity, binding of substrates and inhibitors, and differentiation of various aminoacylases.

Proline Analog Research:

  • N-Acetyl-L-proline serves as a model compound for studying the properties of proline, an important amino acid.
  • This research helps understand protein folding, stability, and interactions.

Development of Prodrugs:

  • Scientists explore N-Acetyl-L-proline as a potential prodrug for cis-4-hydroxy-L-proline (CHOP), a molecule with therapeutic potential.
  • N-acetylation may improve CHOP's bioavailability and reduce its toxicity.

Natural Product Identification:

  • N-Acetyl-L-proline has been identified as a constituent of Panax ginseng, suggesting a potential role in its biological effects.
  • Further research is needed to understand its specific contributions.
Typical for amino acids and acetylated compounds. Some notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, N-acetyl-L-proline can hydrolyze to yield L-proline and acetic acid.
  • Transamidation: This reaction can occur with other amines, allowing the acetyl group to be transferred.
  • Formation of Peptides: N-Acetyl-L-proline can participate in peptide bond formation, linking with other amino acids to create peptides.

The reactivity of this compound is largely influenced by the presence of both the amine and carboxylic acid functional groups.

N-Acetyl-L-proline exhibits various biological activities, primarily linked to its role as an amino acid derivative. Some key points include:

  • Neuroprotective Effects: Studies suggest that N-acetyl-L-proline may have neuroprotective properties, potentially aiding in conditions such as neurodegenerative diseases.
  • Antioxidant Activity: The compound has been shown to exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
  • Modulation of Protein Folding: It may influence protein folding and stability due to its structural characteristics, which are similar to proline-rich sequences in proteins.

Several methods exist for synthesizing N-acetyl-L-proline, including:

  • Acetylation of L-Proline: The most straightforward method involves reacting L-proline with acetic anhydride or acetyl chloride under controlled conditions to introduce the acetyl group.
    text
    L-Proline + Acetic Anhydride → N-Acetyl-L-Proline + Acetic Acid
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the acetylation process can provide a more selective route with fewer by-products.
  • Solid-Phase Synthesis: This approach allows for the efficient synthesis of peptide sequences incorporating N-acetyl-L-proline as a building block.

N-Acetyl-L-proline finds applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it may be explored for therapeutic uses in neuroprotection and antioxidant therapies.
  • Biochemical Research: Used as a reagent in studies related to protein structure and function.
  • Food Industry: Potential applications as a flavor enhancer or preservative due to its amino acid properties.

Research has indicated that N-acetyl-L-proline interacts with various biomolecules:

  • Protein Interactions: It can influence the folding and stability of proteins, particularly those rich in proline residues.
  • Metal Ion Binding: Studies show that this compound can form complexes with metal ions, which may enhance its biological efficacy or stability .

Similar Compounds

N-Acetyl-L-proline shares similarities with several other compounds. A comparison highlights its unique features:

Compound NameStructure TypeKey Features
L-ProlineAmino AcidBasic structure without acetyl group
N-AcetylsarcosineN-acetyl Amino AcidSimilar acetylation but different amino base
N-MethylprolineProline DerivativeContains a methyl group instead of an acetyl
Glycine AcetamideAmino Acid DerivativeSimple structure; lacks cyclic nature

N-Acetyl-L-proline stands out due to its unique combination of cyclic structure and functional groups that contribute to its distinct biological activities and potential applications .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.07389321 g/mol

Monoisotopic Mass

157.07389321 g/mol

Heavy Atom Count

11

UNII

CC8XZ138VZ

Other CAS

1074-79-9
68-95-1

Wikipedia

N-Acetyl-proline

Dates

Modify: 2023-08-15

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